(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

Catalog No.
S1832480
CAS No.
1870-80-0
M.F
C9H17NO2
M. Wt
0
Availability
In Stock
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(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

CAS Number

1870-80-0

Product Name

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

Molecular Formula

C9H17NO2

Molecular Weight

0

Synonyms

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

(DL)-N-Methyl Ephedrine Hydrochloride (DL-methylephedrine hydrochloride) is a synthetic derivative of ephedrine, a stimulant historically used for respiratory ailments []. Unlike ephedrine, which has both a d- and l- isomer, DL-methylephedrine hydrochloride is a racemic mixture, containing both forms []. Research on this compound has focused on two main areas:

  • Understanding its pharmacological effects

    Studies have investigated how DL-methylephedrine hydrochloride interacts with the body, particularly its effects on the nervous system and cardiovascular system. These studies have helped to elucidate the mechanisms by which it produces stimulant effects similar to ephedrine [].

  • Potential therapeutic applications

    Some research has explored the potential use of DL-methylephedrine hydrochloride for treating conditions like asthma and nasal congestion. However, due to safety concerns and the availability of more effective medications, this line of research is not as active [].

(DL)-N-Methyl Ephedrine Hydrochloride, commonly referred to as methylephedrine hydrochloride, is a sympathomimetic compound derived from ephedrine. It belongs to the class of phenethylamines and is characterized by its structural formula C11H17NOHClC_{11}H_{17}NO\cdot HCl, with a molecular weight of approximately 215.72 g/mol. This compound features two stereocenters, which allows for the existence of various stereoisomers, including the L- and D-forms, with distinct pharmacological properties. The L-isomer exhibits significant beta-1 adrenergic receptor agonist activity, while the D-isomer has low or negligible affinity for these receptors .

The synthesis of (DL)-N-Methyl Ephedrine Hydrochloride typically involves the methylation of ephedrine hydrochloride. The reaction can be achieved using formaldehyde or formic acid as methylating agents. In this process, ephedrine hydrochloride reacts with these agents in the presence of a catalyst, leading to the formation of methylephedrine hydrochloride with high yields . The reaction mechanism resembles that of the Leuckart reaction, where a methyl group is introduced into the nitrogen atom of ephedrine .

(DL)-N-Methyl Ephedrine Hydrochloride exhibits various biological activities primarily due to its sympathomimetic properties. It acts as a bronchodilator and nasal decongestant by stimulating alpha and beta adrenergic receptors, which leads to relaxation of bronchial muscles and vasoconstriction in nasal passages . Additionally, it has been studied for its potential effects on dopamine transporters, suggesting central nervous system stimulant characteristics akin to amphetamines . The compound is also recognized for its ability to enhance norepinephrine release, contributing to its stimulant effects.

The synthesis methods for (DL)-N-Methyl Ephedrine Hydrochloride include:

  • Methylation Reaction: This method involves reacting ephedrine hydrochloride with formaldehyde or formic acid under controlled conditions. The use of catalysts such as lithium or sodium compounds can expedite the reaction, allowing for high yields within 30 to 60 minutes .
  • Isolation from Natural Sources: Methylephedrine was initially isolated from the plant genus Ephedra, which contains various alkaloids including ephedrine and pseudoephedrine .
  • Chiral Resolution: In some cases, racemic mixtures are resolved into their individual enantiomers through techniques such as chromatography or crystallization.

(DL)-N-Methyl Ephedrine Hydrochloride has several applications in medical and pharmaceutical fields:

  • Bronchodilator: Used in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles.
  • Nasal Decongestant: Effective in relieving nasal congestion by constricting blood vessels in the nasal passages.
  • Stimulant: Investigated for its potential use as a central nervous system stimulant in certain medical conditions .

Several compounds share structural similarities with (DL)-N-Methyl Ephedrine Hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
EphedrineParent compound; similar phenethylamine structureBronchodilator; sympathomimeticHigher affinity for beta receptors
PseudoephedrineIsomer; differs at one stereocenterNasal decongestantLess potent as a bronchodilator
DimethylamphetamineN,N-Dimethyl derivativeCentral nervous system stimulantMore potent stimulant effects
N-EthylephedrineEthyl group substitution on nitrogenSimilar sympathomimetic effectsVaries in receptor selectivity
N-CinnamylephedrineCinnamyl group substitutionPotentially altered pharmacokineticsUnique metabolic pathways

(DL)-N-Methyl Ephedrine Hydrochloride is unique due to its specific balance of receptor activity and pharmacological effects compared to these similar compounds. Its dual agonistic properties at both alpha and beta adrenergic receptors allow it to serve multiple therapeutic roles effectively.

The historical synthesis of (DL)-N-methyl ephedrine hydrochloride traces back to the extraction of alkaloids from Ephedra plants, particularly Ephedra sinica, which has been a traditional source of ephedrine and related compounds [2]. The extraction process typically begins with the collection of aerial parts of Ephedra plants, followed by drying at approximately 50°C for one week before extraction with methanol, although in some procedures fresh plant material is immediately extracted [25]. Early isolation methods involved the use of Soxhlet apparatus for extraction, with subsequent acidification using hydrochloric acid before evaporation of the solvent [25].

The natural biosynthetic pathway in Ephedra plants involves several enzymatic steps, culminating in the N-methylation of norephedrine and norpseudoephedrine to form ephedrine and pseudoephedrine, respectively [24]. This final N-methylation step is catalyzed by phenylalkylamine N-methyltransferase (PaNMT), an enzyme isolated from Ephedra sinica that exhibits broad substrate specificity [2]. The carbon skeleton of ephedrine is likely generated from pyruvate and either benzaldehyde or benzoic acid through a reaction analogous to the formation of acetolactate [25].

Commercial production of ephedrine has historically followed three main routes [17]:

  • Extraction from Ephedra plants - This method was traditionally employed in China and involves direct isolation of the alkaloid from plant material [17].
  • Semi-synthetic production - This approach utilizes fermentation of sugar followed by amination, a process commonly used in India [17].
  • Full chemical synthesis - This method involves various synthetic pathways, including bromination of propiophenone followed by amination [17].

The extraction of ephedrine from Ephedra plants typically yields a mixture of stereoisomers, including both ephedrine and pseudoephedrine, which requires further separation and purification [12]. The isolated ephedrine can then be converted to N-methyl ephedrine through methylation reactions, and subsequently to the hydrochloride salt through treatment with hydrochloric acid [3].

Stereoselective Synthesis via Carbanion Intermediates

Stereoselective synthesis of (DL)-N-methyl ephedrine hydrochloride often employs carbanion intermediates to achieve precise control over the stereochemistry of the final product [22]. One notable approach involves the utilization of carbanions positioned alpha to a nitrogen atom in N-acylamines, which enables highly stereoselective synthesis of the erythro amino alcoholic moieties characteristic of ephedrine compounds [22].

A key synthetic route begins with the preparation of α-methoxycarbamate through anodic oxidation of α-carbomethoxyethylamine in methanol [6]. The resulting N-methylation derivative is treated with chlorodiphenylphosphene to generate an intermediate that, upon reaction with benzaldehyde, forms a 2-oxazolidone derivative [6]. This intermediate serves as a crucial stereochemical control element in the synthesis pathway [22].

The hydrogenation of the 2-oxazolidone derivative in the presence of platinum oxide catalyst proceeds with remarkable stereoselectivity, yielding the erythro-isomer with selectivity exceeding 98.5% [22]. Subsequent alkaline hydrolysis of this intermediate produces (+)-ephedrine with high stereochemical purity [6]. This method has been successfully applied to the synthesis of both (+)-ephedrine and (+)-N-methylephedrine, demonstrating its versatility for producing different ephedrine derivatives [22].

Another stereoselective approach utilizes the diastereocontrolled reduction of ketones using hydrosilanes [6]. In this method, dimethylphenyl silane in tetrahydrofuran is employed to reduce the ketone, yielding 2-ethoxycarboxyl amino-1-phenylpropan-1-ol in a 1:9 threo to erythro ratio [6]. Reduction of this intermediate with lithium aluminum hydride at 60°C produces (1)-ephedrine with a yield of approximately 80% [6]. The stereochemical outcome is attributed to the bulky reduction species attacking the ketone carbonyl carbon according to the Felkin transition state model [6].

The stepwise reduction of (S)-2-((ethoxycarbonyl)amino)-1-phenyl-propanone also provides a stereoselective route to ephedrine derivatives [6]. This process involves initial conversion of the ketone carbonyl to the alcohol using sodium borohydride, followed by reduction with lithium aluminum hydride to yield the desired secondary amino alcohol [6]. This method achieves a 4:1 ratio of ephedrine to pseudoephedrine with a yield of 90% [6].

Industrial-Scale Production: Catalytic Methylation Techniques

Industrial-scale production of (DL)-N-methyl ephedrine hydrochloride predominantly relies on catalytic methylation of ephedrine, which is relatively inexpensive and readily available as a starting material [8]. The methylation reaction typically involves the conversion of ephedrine to N-methyl ephedrine through various catalytic processes that enable efficient and selective N-methylation [8].

One significant industrial approach employs formic acid as a methylating agent in the presence of suitable catalysts [9]. This method has gained prominence due to its cost-effectiveness and environmental advantages compared to traditional methylation techniques [9]. The reaction proceeds through the formation of an intermediate that undergoes subsequent reduction to yield N-methyl ephedrine [9]. The catalyst system can tolerate various functional groups, including the secondary amine functionality found in ephedrine, allowing for direct methylation with high yields [9].

The industrial production of N-methyl ephedrine also employs catalytic methylation techniques that utilize methanol as both solvent and methylating agent [9]. This approach represents a significant advancement in green chemistry principles by reducing waste and eliminating the need for additional methylating reagents [9]. The reaction typically operates at elevated temperatures to facilitate the methylation process, with careful control of reaction parameters to optimize yield and selectivity [9].

Table 1: Comparison of Catalytic Methylation Methods for N-Methyl Ephedrine Production

Methylation MethodCatalyst SystemYield (%)Reaction ConditionsScale-up Potential
Formic Acid MethylationTransition Metal Catalysts75-8580-100°C, 4-8 hoursHigh
Methanol as Methylating AgentManganese Catalysts76-80100-120°C, 12-24 hoursExcellent
Reductive AminationPalladium/Barium Sulfate65-75H₂ atmosphere, room temperatureModerate
N-Methyltransferase BiocatalysisRecombinant Enzymes60-7030-37°C, pH 7-9, 24-48 hoursLimited

The industrial production of (DL)-N-methyl ephedrine hydrochloride also benefits from advances in biocatalytic approaches [4]. Enzymatic methods utilizing N-methyltransferases isolated from Ephedra sinica have been developed for the stereoselective methylation of ephedrine [2]. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to the nitrogen atom of ephedrine, producing N-methyl ephedrine with high selectivity [2]. While these biocatalytic methods offer advantages in terms of stereoselectivity and mild reaction conditions, their industrial application remains limited due to challenges in enzyme stability and cofactor recycling [4].

Purification and Crystallization Protocols for Hydrochloride Salt Formation

The purification and crystallization of (DL)-N-methyl ephedrine hydrochloride represents a critical final step in its industrial production, ensuring the removal of impurities and the formation of a stable, crystalline salt form [14]. The conversion of N-methyl ephedrine to its hydrochloride salt typically involves treatment with hydrochloric acid under controlled conditions to facilitate crystallization and purification [3].

One established purification method employs cation exchange resins and expanded bed integration technology, which offers advantages in terms of process efficiency and environmental sustainability [14]. This approach begins with the dilution of crude N-methyl ephedrine hydrochloride solution with buffer solution, followed by adsorption onto styrene-based cationic resin [14]. The adsorbed compound is then eluted using a two-step gradient elution with phosphate buffer containing sodium chloride at different concentrations [14]. This method avoids the use of toxic organic solvents like xylene, increasing product yield by approximately 22% compared to traditional organic solvent extraction methods, with final product purity reaching 85% [14].

The crystallization of N-methyl ephedrine hydrochloride can be achieved through various techniques, with the choice of method significantly influencing the physical properties of the final product [18]. One approach involves the addition of trialkylsilylhalogenides to the organic amine in a protic solvent, which generates hydrohalogenic acid in situ and facilitates the controlled formation of the hydrochloride salt [18]. This method offers excellent control over the stoichiometric ratio of hydrohalogenic acid and organic amine during salt formation, which is particularly advantageous when multiple hydrohalide forms exist [18].

The crystallization process typically follows these general steps [18]:

  • Dissolution of the free base of N-methyl ephedrine in a protic solvent with stirring
  • Addition of the acid component (e.g., trialkylsilylhalogenide or direct addition of hydrochloric acid)
  • Controlled crystallization under specific temperature and concentration conditions
  • Collection and washing of the crystalline product

The physical properties of (DL)-N-methyl ephedrine hydrochloride crystals vary depending on the crystallization conditions [3]. The hydrochloride salt typically forms crystals from acetone with a melting point of 207-208°C [3]. The dl-form of N-methyl ephedrine itself has a melting point of 63.5-64.5°C and is readily soluble in common organic solvents [3].

Table 2: Crystallization Parameters and Physical Properties of (DL)-N-Methyl Ephedrine Hydrochloride

Crystallization SolventTemperature Range (°C)Crystallization Time (h)Crystal FormMelting Point (°C)Yield (%)
Acetone20-254-6Prismatic207-20885-90
Ethyl Acetate15-208-12Needle-like205-20780-85
Ethanol/Water (3:1)5-1012-24Plate-like206-20875-80
Methanol/Diethyl Ether0-524-48Fine Crystalline207-20970-75

The purification of hydrochloride salts can also be achieved through recrystallization from appropriate solvent systems [26]. For instance, a method developed for cetirizine hydrochloride, which can be adapted for N-methyl ephedrine hydrochloride, involves dissolution in a water-ethanol mixture, followed by pH adjustment with potassium bicarbonate solution to 7.5-8.5 [26]. Subsequent addition of a mixed solution of ethanol and dichloromethane, followed by acidification to pH 6-7 with hydrochloric acid, induces crystallization [26]. The crystals are then filtered, washed with dichloromethane, and dried to obtain the purified product [26].

The crystallographic characterization of (DL)-N-methylephedrine hydrochloride represents a fundamental aspect of understanding its solid-state behavior. Based on X-ray crystallographic investigations, the compound exhibits distinct structural features that differentiate it from its individual enantiomeric forms [1] [2]. The molecular formula C₁₁H₁₈ClNO corresponds to a molecular weight of 215.72 g/mol, with the hydrochloride salt forming through protonation of the secondary nitrogen atom [3] [4].

Crystal structure determination through X-ray crystallography has revealed that N-methylephedrine hydrochloride adopts specific conformational arrangements in the solid state [1] [5]. The protonated ephedrine-like molecule can exist in two primary conformations: "folded" and "extended" configurations, determined by three critical torsional angles encompassing the chiral carbon atoms [6]. These conformational differences arise from variations in intermolecular hydrogen bonding patterns and the amphiphilic nature of the N-methylephedrine molecular structure [6].

The crystal packing analysis indicates that the hydrochloride salt forms through strong coulombic interactions between the protonated nitrogen center and the chloride anion [6]. The N-H···Cl⁻ hydrogen bonds typically exhibit distances ranging from 2.166 to 2.280 Å, with N-H···Cl⁻ angles between 147.89° and 157.32° [7]. The N···Cl⁻ separation distances fall within the range of 3.017 to 3.089 Å, consistent with typical strong hydrogen bonding interactions in hydrochloride salts [7].

Melting point data provides additional insight into the crystallographic stability of different forms. The racemic (DL)-N-methylephedrine hydrochloride exhibits a melting point of 207-210°C [8] [4], while the individual enantiomeric forms demonstrate melting points of 192°C [8]. This significant difference of 15-18°C indicates distinct crystal packing arrangements between the racemic mixture and pure enantiomeric forms [9].

The thermochemical analysis conducted through differential scanning calorimetry and X-ray crystallography reveals that the crystal structures show minimal variation in dihedral angles within each conformational type [6]. The main structural difference between conformers arises from approximately 100° variation in one of the three critical torsional angles [6]. This conformational flexibility contributes to the polymorphic complexity observed in N-methylephedrine hydrochloride systems.

Table 1: Crystallographic Data for N-Methylephedrine Hydrochloride Forms

ParameterDL-N-Methylephedrine HClL-N-Methylephedrine HClD-N-Methylephedrine HCl
Molecular FormulaC₁₁H₁₈ClNOC₁₁H₁₈ClNOC₁₁H₁₈ClNO
Molecular Weight (g/mol)215.72215.72215.72
Melting Point (°C)207-210192192
Crystal SystemNot determinedNot determinedNot determined
Space GroupNot determinedNot determinedNot determined
Temperature of Measurement (K)298.15298.15298.15

Polymorphism in DL-N-Methylephedrine Hydrochloride

The polymorphic behavior of (DL)-N-methylephedrine hydrochloride is characterized by its classification as a racemic conglomerate system [9] [10]. This classification has profound implications for both the crystallization behavior and potential for enantiomeric separation. Unlike racemic compound-forming systems, conglomerates consist of mechanical mixtures of crystals formed by homochiral molecules, where each enantiomer maintains its distinct crystalline phase [11] [9].

Binary phase diagram analysis has definitively established that N-methylephedrine forms a simple eutectic system between its enantiomers at the racemic composition [9] [10]. The eutectic composition occurs at a 50:50 enantiomeric ratio, with the eutectic temperature approximately 15-18°C below the melting points of the pure enantiomers [9]. This behavior is characteristic of conglomerate-forming systems where the two enantiomers crystallize as separate phases rather than forming a racemic compound.

Solid-state infrared spectroscopy and powder X-ray diffraction analyses have confirmed the conglomerate nature through comparison of spectral patterns [9]. The racemic mixture exhibits diffraction patterns that represent a superposition of the individual enantiomeric patterns, rather than a new crystal form that would indicate racemic compound formation [9]. This spectroscopic evidence supports the crystallographic determination that the system maintains separate enantiomeric phases in the solid state.

The entropy of mixing calculation for the (+)- and (-)-N-methylephedrine system yields a value consistent with ideal mixing behavior [9]. The relatively small deviation from ideal solution behavior suggests minimal solid-state interactions between opposite enantiomers, further supporting the conglomerate classification [9]. This thermodynamic characteristic enables the application of preferential crystallization techniques for enantiomeric separation.

Polymorphic screening investigations have revealed that while individual polymorphs of the racemic mixture were not extensively identified, the system shows potential for temperature-induced phase transitions [12] [13]. The crystallization behavior from different solvents can influence the morphology, with typical crystal habits ranging from needle-like to plate-like structures depending on the crystallization conditions [6].

Table 2: Polymorphic Behavior Comparison

PropertyN-Methylephedrine SystemEphedrine HCl (Reference)
Crystal Packing TypeConglomerateVariable
Conglomerate FormationYesDepends on conditions
Racemic Compound FormationNoPossible
Eutectic Composition50:50 enantiomeric ratioVariable
Melting Point Depression15-18°C below pure enantiomersVariable
Optical Resolution FeasibilityExcellentModerate

Phase Transition Dynamics in Solution and Melt States

The phase transition behavior of (DL)-N-methylephedrine hydrochloride in both solution and melt states reveals complex thermodynamic relationships that influence crystallization outcomes. In the melt phase, the binary system exhibits classical eutectic behavior with a well-defined liquidus curve connecting the melting points of the pure enantiomers to the eutectic point [9] [11]. The phase diagram demonstrates that below the eutectic temperature, two solid phases coexist in equilibrium with the liquid phase.

Solution-phase behavior shows significant dependence on solvent composition and temperature [12] [9]. Ternary phase diagrams constructed for N-methylephedrine enantiomers in mixed solvent systems reveal distinct solubility regions that enable selective crystallization [9]. The solubility curves in aqueous isopropanol systems demonstrate temperature-dependent behavior, with higher temperatures generally increasing the solubility of both enantiomers while maintaining their relative solubility differences [12].

Temperature-induced phase transitions in solution exhibit interesting oscillatory crystallization behavior under certain conditions [12] [13]. This phenomenon occurs when the system operates near metastable limits, where nucleation kinetics compete with crystal growth rates. The oscillatory behavior manifests as alternating periods of crystallization and dissolution, creating periodic variations in solution composition and crystal yield [12].

The kinetics of phase transitions show strong dependence on supersaturation levels and seeding conditions [12] [14]. At moderate supersaturation levels, preferential nucleation of the seeded enantiomer occurs selectively, while at higher supersaturation, simultaneous nucleation of both enantiomers becomes probable [12]. This kinetic window defines the operational parameters for successful preferential crystallization processes.

Thermodynamic analysis of the phase transitions indicates that the driving force for crystallization arises primarily from differences in chemical potential between the solution and solid phases [9]. The entropy of mixing contributes approximately 5.76 J/mol·K to the overall thermodynamic behavior, consistent with ideal mixing assumptions for conglomerate systems [9].

Table 3: Phase Transition Thermodynamic Data

ParameterL-N-Methylephedrine HClDL-N-Methylephedrine HCl
Melting Point Pure Enantiomer (°C)192Not applicable
Melting Point Racemic Mixture (°C)Not applicable207-210
Entropy of Mixing (J/mol·K)Not applicable5.76 (calculated)
Solubility at 25°C (mg/mL)High (water soluble)High (water soluble)

Preferential Crystallization Mechanisms for Enantiomeric Separation

The preferential crystallization of (DL)-N-methylephedrine hydrochloride represents one of the most effective methods for obtaining enantiomerically pure material from racemic mixtures [12] [15] [16]. The success of this technique relies fundamentally on the conglomerate nature of the crystalline system, which allows for kinetically controlled selective crystallization of individual enantiomers [12] [17].

The mechanism operates through enantioselective seeding of supersaturated racemic solutions [12] [15]. When homochiral seed crystals are introduced into a supersaturated solution containing both enantiomers, preferential nucleation and growth occur on the surfaces of the seed crystals matching the same chirality [12]. The process requires careful control of supersaturation levels to prevent spontaneous nucleation of the counter-enantiomer [15] [16].

Solvent selection plays a critical role in determining the success of preferential crystallization [12] [14]. Mixed solvent systems, particularly isopropanol-water combinations, have demonstrated excellent performance for N-methylephedrine enantiomeric separation [12] [9]. The solvent ratio affects both the solubility differences between enantiomers and the metastable zone width, which determines the operational window for selective crystallization [12] [9].

Experimental investigations have identified optimal operating conditions for various solvent systems [12]. In isopropanol:water (1:3 v/v) systems at temperatures between 15-25°C, enantiomeric excesses exceeding 95% can be achieved with yields of 40-45% [12]. Alternative solvent systems such as ethanol and 2-propanol:water mixtures show comparable performance, with some systems exhibiting the interesting oscillatory crystallization behavior mentioned previously [12] [13].

The continuous preferential crystallization process represents an advanced implementation of the technique [15] [14]. This approach couples crystallization with selective dissolution in interconnected vessels, allowing for simultaneous production of both enantiomers while maintaining higher productivity than batch processes [15]. The coupled crystallization-dissolution mechanism ensures that the counter-enantiomer in the racemic suspension dissolves selectively to maintain the supersaturation driving force [15].

Process optimization studies have demonstrated that preferential crystallization can be enhanced through temperature cycling and controlled seeding strategies [12] [15]. The technique shows particular promise for pharmaceutical applications where high enantiomeric purity is essential [16] [17]. Recent developments in continuous processing and automated control systems have made preferential crystallization increasingly attractive for industrial-scale enantiomeric separations [15] [16].

Table 4: Preferential Crystallization Parameters

Solvent SystemTemperature Range (°C)Enantiomeric Excess AchievedYield (%)Crystallization Behavior
Isopropanol:Water (1:3)15-25>95%40-45Stable
Ethanol20-40>90%35-40Oscillatory observed
2-Propanol:Water7-30>98%45-50Stable
Pure Water25LimitedLowPoor selectivity

Dates

Last modified: 07-20-2023

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